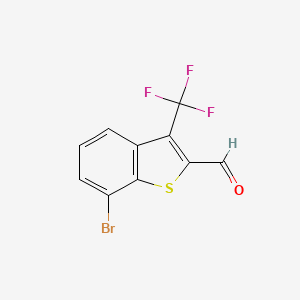
7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and trifluoromethyl groups in the structure of this compound makes it particularly interesting for various chemical and pharmaceutical applications due to its unique electronic and steric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent such as ethanol or methanol.
Major Products Formed
Oxidation: 7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Reduction: 7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-methanol.
Substitution: 7-Amino-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde.
科学的研究の応用
7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and increase its metabolic stability. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another brominated heterocyclic compound with potential biological activities.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazine: A compound with similar bromine substitution but different core structure.
Fluorinated Quinolines: Compounds with fluorine substitution that exhibit unique chemical and biological properties.
Uniqueness
7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is unique due to the combination of bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in the synthesis of complex molecules and enhance its potential for various applications in chemistry, biology, and medicine.
特性
分子式 |
C10H4BrF3OS |
|---|---|
分子量 |
309.10 g/mol |
IUPAC名 |
7-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3OS/c11-6-3-1-2-5-8(10(12,13)14)7(4-15)16-9(5)6/h1-4H |
InChIキー |
BFKXNCZHLSUVDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















